3-(2-aminoethyl)-1H-indol-2-ol

Description

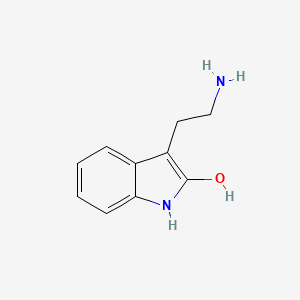

Structure

2D Structure

3D Structure

Properties

CAS No. |

13078-93-8 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1H-indol-2-ol |

InChI |

InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,12-13H,5-6,11H2 |

InChI Key |

FCEXFJZCHYBECX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)CCN |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Aminoethyl 1h Indol 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of 3-(2-aminoethyl)indolin-2-one provides distinct signals corresponding to the aromatic, aliphatic, and amine protons. The aromatic region typically displays four signals for the protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7). The ethylamine (B1201723) side chain gives rise to two multiplets, corresponding to the two methylene (B1212753) groups (α-CH₂ and β-CH₂). Additional signals include the proton at the C-3 position and exchangeable protons from the amine (NH₂) and amide (NH) groups. sorbonne-universite.fr

Based on the analysis of related structures, the predicted chemical shifts are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (Indole Ring) | ~10.5 | Broad Singlet |

| H-4 | ~7.20 | Doublet (d) |

| H-5 | ~6.90 | Triplet (t) |

| H-6 | ~7.10 | Triplet (t) |

| H-7 | ~6.85 | Doublet (d) |

| H-3 | ~3.60 | Triplet (t) |

| α-CH₂ | ~2.95 | Multiplet |

| β-CH₂ | ~2.80 | Multiplet |

| NH₂ (Side Chain) | Variable | Broad Singlet |

Note: Predicted values are based on the analysis of 2-oxotryptamine derivatives and general indole (B1671886) compounds. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

In ¹³C NMR spectroscopy, broadband proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org The spectrum of 3-(2-aminoethyl)indolin-2-one is expected to show ten distinct signals. The most downfield signal corresponds to the carbonyl carbon (C-2) of the oxindole (B195798) ring, typically appearing in the 170-180 ppm range. libretexts.org The aromatic carbons resonate between 110 and 145 ppm, while the aliphatic carbons of the ethylamine side chain and the C-3 carbon appear in the upfield region (25-55 ppm). libretexts.orgnp-mrd.org

The predicted chemical shifts for the carbon atoms are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~178 |

| C-7a | ~142 |

| C-3a | ~129 |

| C-4 | ~128 |

| C-6 | ~124 |

| C-5 | ~122 |

| C-7 | ~110 |

| C-3 | ~50 |

| α-C | ~41 |

| β-C | ~25 |

Note: Predicted values are based on general chemical shift ranges for oxindoles and related tryptamines. libretexts.orgnp-mrd.org The specific assignments would require 2D NMR data for confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. acs.org For 3-(2-aminoethyl)indolin-2-one, COSY would show correlations between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7) and between the protons of the ethylamine side chain (α-CH₂ with β-CH₂).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). acs.org This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignments of the aromatic CH groups and the aliphatic CH₂ groups. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules, making it ideal for determining molecular weight. nih.gov For 3-(2-aminoethyl)-1H-indol-2-ol (C₁₀H₁₂N₂O), ESI-MS in positive ion mode would show a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 177. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., m/z 177.102), which allows for the determination of the elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) analysis of the [M+H]⁺ ion induces fragmentation. For 2-oxotryptamine, a characteristic fragmentation pathway involves the loss of ammonia (B1221849) (NH₃) from the ethylamine side chain. nih.gov

Direct Analysis in Real Time - High-Resolution Mass Spectrometry (DART-HRMS) for Tryptamine (B22526) Derivatives

Direct Analysis in Real Time (DART) coupled with HRMS is a technique that allows for the rapid analysis of samples in their native state with minimal preparation. semanticscholar.org It is particularly useful for screening tryptamine derivatives. semanticscholar.orgicm.edu.pl The analysis generates highly informative mass spectra, and the resulting fragmentation patterns can be used to identify the core structure of the molecule. semanticscholar.org Specifically, the analysis of neutral loss spectra derived from collision-induced dissociation can help classify tryptamine structures based on the fragments lost from the parent molecule. semanticscholar.orgicm.edu.pl While specific DART-HRMS data for this compound is not widely published, the technique is well-suited for its rapid identification and structural confirmation by providing an accurate mass and characteristic fragmentation data.

Neutral Loss Spectra and Fragmentation Pathway Elucidation

Mass spectrometry, particularly with tandem techniques (MS/MS), is a powerful tool for structural elucidation by analyzing fragmentation patterns and neutral losses. For this compound, the fragmentation pathway under electron impact (EI) or electrospray ionization (ESI) can be predicted based on the stability of the resulting ions.

The most characteristic fragmentation in tryptamine-like structures is the cleavage of the Cα-Cβ bond of the ethylamine side chain. nist.govchemguide.co.uk This occurs beta to the indole nucleus and alpha to the primary amine, leading to the formation of a highly stable, resonance-delocalized immonium ion. This fragmentation pathway typically results in a base peak in the mass spectrum.

Another predictable fragmentation involves the indole ring system itself. The initial molecular ion may undergo rearrangement followed by the loss of small, stable neutral molecules. For this compound, the presence of the enolic hydroxyl group introduces additional fragmentation possibilities, such as the loss of a water molecule (H₂O) or a formyl radical (CHO). libretexts.org The analysis of neutral loss spectra, where the instrument scans for fragments that have lost a specific neutral mass, is instrumental in identifying characteristic structural motifs. libretexts.org

The proposed primary fragmentation pathways include:

α-Cleavage: Loss of the aminomethyl radical (•CH₂NH₂) to form a stable cation.

β-Cleavage: The predominant pathway involving the cleavage of the C-C bond adjacent to the indole ring, resulting in the loss of a neutral ethylamine fragment and the formation of a key immonium ion, which would be the base peak.

Loss of Water: Dehydration involving the enolic hydroxyl group.

Ring Fragmentation: Complex fragmentation of the indole core itself, typically occurring at higher collision energies.

A table of predicted major fragment ions and neutral losses is presented below.

Table 1: Predicted Mass Spectrometry Fragments and Neutral Losses for this compound (Molecular Weight: 176.21 g/mol )

| m/z (Mass/Charge) | Proposed Fragment Ion/Neutral Loss | Fragmentation Pathway Description |

| 176 | [M+H]⁺ or M⁺• | Molecular Ion |

| 146 | [M - CH₂NH₂]⁺ | α-cleavage at the ethylamine side chain |

| 130 | [M - C₂H₄NH₂]⁺ | Formation of the characteristic indole-methylene immonium ion |

| 44 | [CH₂CH₂NH₂]⁺ | Side chain fragment as a cation |

| Neutral Loss of 18 Da | Loss of H₂O | Dehydration from the enol group |

| Neutral Loss of 30 Da | Loss of CH₂NH₂ | Neutral loss corresponding to the aminomethyl group |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. uci.edunih.gov For this compound, these techniques would be crucial for identifying its key functional groups. The IR spectrum is based on the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures light scattered due to changes in polarizability. nih.gov

The key functional groups and their expected vibrational frequencies are:

O-H Group (Enol): A broad absorption band is expected in the IR spectrum around 3200-3600 cm⁻¹ due to O-H stretching, which would be sensitive to hydrogen bonding.

N-H Groups (Amine and Indole): The primary amine (-NH₂) would show two distinct stretching bands in the 3300-3500 cm⁻¹ region. The indole N-H stretch typically appears as a sharp peak around 3400-3500 cm⁻¹. researchgate.net

C=C Bonds (Aromatic): Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

C-O Bond (Enol): The C-O stretching vibration of the enol group would likely appear in the 1200-1300 cm⁻¹ range.

C=N Bond (Tautomeric Imine): While the primary structure is the enol, some tautomeric imine character could be present, giving rise to a C=N stretching vibration around 1620-1690 cm⁻¹.

Because IR and Raman are complementary, comparing their spectra provides a more complete picture. Symmetric vibrations, such as the C=C stretches in the aromatic ring, often produce strong signals in Raman spectra, whereas asymmetric vibrations involving polar bonds (like O-H and N-H) are typically strong in IR spectra. horiba.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | Enol | 3200 - 3600 | Strong, Broad | Weak |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium-Strong | Medium |

| N-H Stretch | Indole | ~3450 | Medium, Sharp | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak | Strong |

| C-H Stretch | Aliphatic | 2850 - 2960 | Medium | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Strong | Weak |

| C-O Stretch | Enol | 1200 - 1300 | Strong | Medium |

| C-N Stretch | Amine | 1020 - 1250 | Medium | Medium |

X-ray Crystallography for Precise Solid-State Structure Determination

Based on crystallographic studies of related tryptamines, the side chain is typically not fully extended (anti-periplanar) but adopts a bent, or gauche, conformation. nih.govsynzeal.com This conformation is influenced by a balance of steric effects and potential weak intramolecular interactions. The key torsion angles that define the side chain's orientation relative to the indole ring are:

τ1 (C1-C2-Cα-Cβ): Defines the rotation of the ethylamine group out of the plane of the indole ring.

τ2 (C2-Cα-Cβ-N): Defines the orientation of the terminal amino group.

In many crystal structures of similar compounds, these angles are found to be in the range of ±60° to ±90°, indicating a folded conformation where the amino group may be oriented back towards the ring system. nih.govscbt.com

Table 3: Predicted Key Torsion Angles for this compound

| Torsion Angle | Atoms Involved | Predicted Value (degrees) | Description |

| τ1 | C(indole)-C(indole)-Cβ-Cα | ± 60 to ± 90 | Rotation of the ethyl group relative to the indole plane |

| τ2 | C(indole)-Cβ-Cα-N(amine) | ± 60 to ± 70 | Conformation of the ethylamine side chain (gauche) |

The solid-state packing of this compound would be dominated by an extensive network of intermolecular hydrogen bonds. nih.gov The molecule possesses multiple hydrogen bond donors and acceptors, allowing for the formation of a stable, three-dimensional supramolecular architecture. mdpi.comeurjchem.com

Hydrogen Bond Donors: The enolic -OH group, the indole N-H group, and the primary amine -NH₂ group are all potent hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atom of the primary amine, the oxygen atom of the enol, and the π-electron system of the indole ring can all act as hydrogen bond acceptors.

These interactions would likely lead to the formation of common hydrogen-bonding motifs like dimers and chains (catemers). nih.gov For example, molecules could link via N-H···O, O-H···N, or N-H···N hydrogen bonds. The interplay of these strong interactions dictates the crystal packing. Additionally, π-π stacking interactions between the planar indole rings of adjacent molecules are expected, further stabilizing the crystal lattice. mdpi.com

Table 4: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor Group | Acceptor Group | Type of Interaction | Role in Crystal Packing |

| Amine N-H | Enol O | N-H···O | Dimer or chain formation |

| Amine N-H | Amine N | N-H···N | Linking molecules into chains |

| Enol O-H | Amine N | O-H···N | Strong interaction linking molecules |

| Indole N-H | Enol O | N-H···O | Connecting layers or chains |

| Amine/Enol/Indole N-H | Indole π-system | N/O-H···π | Stabilizing inter-layer packing |

Chemical Reactivity and Transformation Mechanisms of Indole 2 Ol Compounds

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The reactivity of the indole nucleus in 3-(2-aminoethyl)-1H-indol-2-ol is significantly different from that of a simple indole. While indoles typically undergo electrophilic substitution at the electron-rich C-3 position, the presence of substituents at both C-2 and C-3 in this molecule redirects electrophilic attack to the benzene (B151609) portion of the ring system. wikipedia.orgatamanchemicals.com The indole ring is considered a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.inresearchgate.net The hydroxyl group at C-2 and the aminoethyl group at C-3 are both activating, electron-donating groups, which enhance the nucleophilicity of the aromatic system.

In cases where the C-3 position is blocked, electrophilic substitution can be directed to the C-2 position if it is unsubstituted, but since both are occupied in this compound, the benzene ring becomes the site of reaction. bhu.ac.in Generally, when the pyrrole (B145914) ring is substituted, electrophilic attack occurs on the carbocyclic ring, with the C-5 position being a common site, especially under strongly acidic conditions that protonate C-3. wikipedia.orgatamanchemicals.com Given the activating nature of the existing substituents, positions C-4, C-5, C-6, and C-7 are all potential sites for electrophilic aromatic substitution, such as halogenation, nitration, and Friedel-Crafts reactions.

Nucleophilic aromatic substitution on the indole ring is far less common but can be achieved under specific conditions. One such pathway is the cine substitution, which has been observed in N-hydroxyindoles or N-sulfonylindoles bearing electron-withdrawing groups at the C-3 position. chemrxiv.org In this reaction, a nucleophile attacks the C-2 position, leading to the expulsion of the leaving group from the N-1 position. While not directly demonstrated for this compound, this mechanism highlights a potential, albeit less conventional, reaction pathway for functionalizing the indole core.

Reactions Involving the Hydroxyl Group at C-2 (e.g., Alkylation, Acylation)

The hydroxyl group at the C-2 position is a key functional handle for modifying the molecule. It can readily participate in reactions typical of alcohols, most notably alkylation and acylation, to form ether and ester derivatives, respectively.

Alkylation: The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, affording a 2-alkoxyindole. This reaction is a standard method for forming ethers.

Acylation: The C-2 hydroxyl group can be acylated using acylating agents like acyl chlorides or acid anhydrides to form the corresponding C-2 ester. smolecule.com This reaction may be catalyzed by a non-nucleophilic base. The development of chemoselective acylation methods is an active area of research, with reagents like thioesters and carbonylazoles being explored to achieve high selectivity for N-acylation over C-acylation in standard indoles. nih.govescholarship.org For indole-2-ol, O-acylation would be a primary reaction pathway.

Furthermore, the hydroxyl group can be transformed into a good leaving group, such as a triflate (trifluoromethanesulfonate). This conversion opens up a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents at the C-2 position, a strategy that has been successfully applied to indole triflates for C-2 alkylation. nih.gov

Transformations of the Aminoethyl Side Chain (e.g., Amine Reactivity, Cyclization)

The primary amino group on the ethyl side chain at the C-3 position exhibits typical amine reactivity, serving as a nucleophile in various reactions. researchgate.net It can be readily acylated, alkylated, or converted into Schiff bases via reaction with aldehydes or ketones. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

A significant transformation involving the aminoethyl side chain is its participation in intramolecular cyclization reactions. The nucleophilic amine can attack an electrophilic center on the indole nucleus or a substituent, leading to the formation of new heterocyclic rings. For instance, reaction of related 2-(indol-1-yl)ethylamines with aldehydes can lead to the formation of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. nih.gov Another possibility is the cyclization to form a lactam. This has been demonstrated in the synthesis of esters of 3-(2-aminoethyl)-1H-indole-2-acetic acid, where the aminoethyl compounds can be easily transformed into lactams. researchgate.net

Oxidative Pathways and Degradation Mechanisms of Indole-2-ols

Indole-2-ols, like other electron-rich indole derivatives, are susceptible to oxidation. wikipedia.org The oxidation can lead to a variety of products, depending on the oxidant and reaction conditions. The presence of both a hydroxyl group at C-2 and an aminoethyl group at C-3 influences the molecule's stability and degradation pathways.

Susceptibility to Dimerization and Oligomerization

A prominent reaction pathway for many indole derivatives, particularly under acidic or oxidative conditions, is dimerization and oligomerization. nih.gov Indole-3-carbinol, for example, is well-known to undergo acid-catalyzed self-condensation to produce a mixture of oligomeric products, including the dimer 3,3'-diindolylmethane (B526164) (DIM) and various trimers and tetramers. nih.govmdpi.com

Indole-2-ols share characteristics with indoxyl (3-hydroxyindole), which is famous for its oxidative dimerization to form the indigo (B80030) pigment. This suggests that this compound could undergo a similar oxidative coupling. The reaction would likely involve the formation of a radical intermediate, followed by dimerization. The substitution pattern on the resulting dimer would be influenced by the steric and electronic properties of the aminoethyl side chain. Studies on the oligomerization of indole derivatives have shown that reactions in the presence of acid can lead to dimers and trimers. nih.gov

Stability Considerations for Synthetic Intermediates and Final Products

The stability of this compound is a significant consideration. Indole-2-ols are often viewed as reactive intermediates rather than final, stable products. Their primary route of stabilization is tautomerization to the corresponding 2-oxindole structure. The position of this equilibrium is influenced by solvent, pH, and substitution patterns.

Furthermore, the compound's electron-rich nature makes it sensitive to degradation via oxidation. Exposure to air (aerobic oxidation), light, or certain metal catalysts can initiate degradation pathways. ontosight.ai For synthetic applications, it is often necessary to protect one or both of the reactive functional groups (the N-H and the C-2-OH) to prevent unwanted side reactions, such as dimerization or oxidation, and to control the regioselectivity of subsequent transformations. wikipedia.org The hydrochloride salt form of related aminoethyl indoles is sometimes used to enhance stability and solubility. ontosight.aievitachem.com

Mechanistic Studies of Rearrangement Reactions and Transformations

The indole scaffold is known to participate in several important rearrangement reactions, which are often key steps in the synthesis of complex indole-containing molecules.

One of the most relevant rearrangements for this class of compounds is the semipinacol rearrangement . This reaction is well-documented for indol-3-ols, which rearrange to form 2,2-disubstituted indolin-3-ones. rsc.org This process involves the migration of a group to an adjacent carbocation or electron-deficient center. While the starting point is typically an indol-3-ol, the underlying principles could be applicable to transformations of indole-2-ol derivatives under specific conditions that promote the formation of a reactive intermediate.

The Fischer indole synthesis , a classic method for constructing the indole ring, proceeds through a key smolecule.comsmolecule.com-sigmatropic rearrangement of an N-arylhydrazone. byjus.comnih.gov Although this is a synthetic route to indoles rather than a reaction of them, understanding this mechanism provides insight into the inherent reactivity of the indole framework.

More recently, the Truce-Smiles rearrangement has been applied to indole systems. This reaction involves the intramolecular nucleophilic aromatic substitution of an aryl sulfone, leading to the migration of an aryl group. It has been used to synthesize arylated indoles and demonstrates the possibility of complex skeletal reorganizations within the indole family. rsc.org

While direct mechanistic studies on rearrangement reactions of this compound are not widely reported, the established reactivity patterns of related indole structures provide a strong basis for predicting its potential transformation pathways.

Computational and Theoretical Studies on 3 2 Aminoethyl 1h Indol 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into the electron distribution and energy levels, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com For a molecule like 3-(2-aminoethyl)-1H-indol-2-ol, DFT calculations can be employed to determine a variety of molecular properties.

The process typically begins with geometry optimization, where the most stable three-dimensional arrangement of the atoms is calculated. scirp.org From this optimized structure, numerous properties can be derived. DFT has been successfully applied to study the structural and spectral properties of various organic compounds, including indole (B1671886) derivatives. mdpi.comnih.gov

Key Molecular Properties Calculated by DFT:

| Property | Description |

| Optimized Geometry | The lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Theoretical prediction of the infrared and Raman spectra, which can be compared with experimental data to confirm the structure. |

| Electronic Energy | The total energy of the molecule in its ground electronic state. |

| Dipole Moment | A measure of the polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Mulliken Charges | The partial charge distribution on each atom, offering insights into the electrostatic potential and reactivity. |

| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy can be calculated, providing information on the molecule's stability and reaction thermodynamics. |

These calculations provide a foundational understanding of the molecule's intrinsic characteristics, which is crucial for further computational studies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.netwuxiapptec.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The spatial distribution of the HOMO and LUMO can identify the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For instance, in the Pictet-Spengler reaction involving indole derivatives, the HOMO is often located between the C2 and C3 positions of the indole ring, indicating this is a nucleophilic site prone to reaction. wuxiapptec.com

Global Reactivity Descriptors from HOMO-LUMO Energies:

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

These descriptors, derived from DFT calculations, provide a quantitative measure of the reactivity of this compound. ajchem-a.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and conformational landscape. This is particularly important for flexible molecules like this compound, which can adopt multiple conformations that may influence its biological activity.

Molecular dynamics (MD) simulations track the movements of atoms in a molecule over time, providing a detailed picture of its conformational flexibility and stability. nih.gov These simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with a biological target like a receptor or enzyme. biorxiv.org For instance, MD simulations of the serotonin (B10506) 5-HT2A receptor have shown how different ligands can induce distinct conformational changes, which are crucial for receptor activation. nih.govplos.org

Key Insights from Molecular Dynamics Simulations:

Conformational Preferences: Identification of the most stable and frequently occurring conformations of the molecule.

Flexibility and Dynamics: Understanding the movement of different parts of the molecule, such as the rotation of the aminoethyl side chain.

Solvent Effects: How the presence of water or other solvents influences the molecule's conformation and stability.

Interaction with Biological Macromolecules: Simulating the binding process to a receptor can reveal the key interactions and conformational changes that occur. plos.org

Quantitative Structure-Activity Relationship (QSAR) Studies at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org These models can then be used to predict the activity of new, unsynthesized molecules.

QSAR models are built by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to correlate these descriptors with the observed biological activity. nih.gov For tryptamine (B22526) derivatives, QSAR studies have been used to understand their interactions with various receptors, including serotonin and NMDA receptors. nih.gov

Holographic QSAR (HQSAR) is a method that uses molecular fragments as descriptors, which avoids the need for 3D alignment of the molecules. nih.gov This technique has been successfully applied to tryptamine derivatives to build predictive models for their binding affinities at different receptors. nih.gov The output of such studies can be visualized through contribution maps, which highlight the molecular fragments that positively or negatively contribute to the biological activity. nih.gov

Predicting the binding affinity of a ligand for its target is a central goal of computational drug design. Several methodologies are employed to achieve this, ranging from rapid scoring functions to more computationally intensive free energy calculations.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction. tandfonline.com Docking programs use scoring functions to rank different binding poses, with lower scores generally indicating a more favorable interaction. plos.org For tryptamine derivatives, docking studies have been used to investigate their binding to targets like the COVID-19 main protease and serotonin receptors. tandfonline.comresearchgate.net

More rigorous methods for predicting binding affinity include free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). These methods, often used in conjunction with molecular dynamics simulations, can provide more accurate predictions of binding free energies but are computationally expensive. nih.govnorthwestern.edu

Commonly Used Binding Affinity Prediction Methods:

| Method | Description |

| Molecular Docking | Predicts the binding mode and estimates the binding affinity using scoring functions. It is computationally efficient and suitable for screening large libraries of compounds. |

| End-point Free Energy Methods (MM/PBSA, MM/GBSA) | Calculates the binding free energy by combining molecular mechanics energies with solvation models. It offers a balance between accuracy and computational cost. |

| Alchemical Free Energy Calculations (FEP, TI) | Rigorous methods based on statistical mechanics that calculate the free energy difference between two states. They are computationally intensive but generally provide more accurate results. nih.gov |

Through these computational and theoretical approaches, a comprehensive understanding of the chemical and biological properties of this compound can be developed, guiding future experimental studies and potential therapeutic applications.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry has emerged as a powerful tool for predicting the spectroscopic properties of molecules, offering valuable insights that complement and guide experimental work. For the compound this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a range of spectroscopic parameters. These predictions, when compared with experimental data, provide a robust validation of the computed molecular structure and electronic properties.

The correlation between theoretical predictions and experimental observations is crucial for confirming the structural assignments of complex molecules. This validation process typically involves comparing calculated vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra with those obtained through experimental measurements.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical calculations of the vibrational spectra of this compound would typically be performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). These calculations yield harmonic vibrational frequencies that often require scaling to correct for anharmonicity and the limitations of the theoretical model. The scaling factors are generally derived from empirical comparisons for similar classes of compounds.

The predicted vibrational modes can be assigned to specific functional groups and bond vibrations within the molecule, such as the O-H stretch of the hydroxyl group, the N-H stretches of the amino and indole groups, C-H stretching of the aromatic and ethyl groups, and various bending and torsional modes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (Hypothetical) | Assignment |

| ν(O-H) | 3550 | 3545 | Hydroxyl group stretching |

| ν(N-H) | 3450, 3380 | 3448, 3375 | Amino group symmetric and asymmetric stretching |

| ν(N-H) indole | 3300 | 3295 | Indole N-H stretching |

| ν(C-H) aromatic | 3100-3000 | 3080, 3050 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950-2850 | 2945, 2860 | Ethyl group C-H stretching |

| ν(C=C) aromatic | 1620-1580 | 1615, 1585 | Aromatic ring stretching |

| δ(N-H) | 1550 | 1548 | Amino group bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another critical area where computational methods provide significant value. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR chemical shifts is highly dependent on the level of theory, the basis set, and, importantly, the inclusion of solvent effects, as experimental NMR is typically performed in solution. Comparing the calculated chemical shifts with experimental data helps in the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound.

A table illustrating a potential comparison between theoretical and experimental NMR data is shown below.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) (Hypothetical) |

| C2 | 95.0 | 94.5 |

| C3 | 110.2 | 110.0 |

| C3a | 128.5 | 128.3 |

| C4 | 120.1 | 119.8 |

| C5 | 122.5 | 122.1 |

| C6 | 121.3 | 121.0 |

| C7 | 111.8 | 111.5 |

| C7a | 136.4 | 136.1 |

| -CH₂- | 28.9 | 28.7 |

| -CH₂-N | 42.1 | 41.9 |

| Proton | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) (Hypothetical) |

| 1-H (indole NH) | 8.10 | 8.08 |

| 4-H | 7.60 | 7.58 |

| 5-H | 7.15 | 7.12 |

| 6-H | 7.08 | 7.05 |

| 7-H | 7.30 | 7.28 |

| -CH₂- | 2.95 | 2.93 |

| -CH₂-N | 3.10 | 3.08 |

| -NH₂ | 2.50 | 2.48 |

| 2-OH | 5.40 | 5.38 |

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively.

The predicted UV-Vis spectrum for this compound would be expected to show characteristic absorptions arising from π-π* transitions within the indole ring. The position of the hydroxyl group at the 2-position would likely influence the electronic structure and, consequently, the absorption spectrum compared to other indole derivatives. Validation against an experimental UV-Vis spectrum would confirm the accuracy of the computed electronic structure.

| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) (Hypothetical) | Oscillator Strength (f) |

| HOMO → LUMO | 285 | 288 | 0.15 |

| HOMO-1 → LUMO | 260 | 262 | 0.25 |

| HOMO → LUMO+1 | 220 | 225 | 0.50 |

Molecular Interactions and Structure Activity Relationship Sar Studies of Indole 2 Ol Scaffolds

Comprehensive Analysis of Substituent Effects on Molecular Recognition

The biological activity of indole (B1671886) derivatives is significantly influenced by the types and positions of substituents on the indole ring. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that even minor modifications can lead to substantial changes in potency and selectivity. For instance, in a series of indole-2-carboxamides, the presence of an electron-withdrawing group at the C5 position of the indole ring was found to be crucial for allosteric modulation of the cannabinoid receptor 1 (CB1). acs.org Moving a chloro group from the C5 to the C6 position drastically reduced binding affinity. acs.org Similarly, replacing the chloro group with a stronger electron-donating group like methoxy (B1213986) also led to a significant decrease in both binding affinity and cooperativity. acs.org

In the context of anticancer activity, the substitution pattern on the indole ring plays a pivotal role. For example, in a series of indole-curcumin derivatives, a methoxy-substituted compound showed the most potent activity against several cancer cell lines. nih.gov Molecular docking studies suggested that this substituent enhances binding to key proteins like GSK-3β and EGFR. nih.gov Another study on indole derivatives as Bcl-2/Mcl-1 dual inhibitors found that specific substitutions were critical for potent activity, with one compound showing IC50 values of 7.63 μM for Bcl-2 and 1.53 μM for Mcl-1. researchgate.net

The following table summarizes the effects of different substituents on the activity of various indole scaffolds, based on findings from multiple research studies.

| Scaffold | Substituent Position | Substituent | Effect on Activity | Target | Reference |

| Indole-2-carboxamide | C5 | Electron-withdrawing group (e.g., Cl) | Essential for high binding affinity and allostery | CB1 Receptor | acs.org |

| Indole-2-carboxamide | C6 | Cl | Drastically reduced binding affinity | CB1 Receptor | acs.org |

| Indole-2-carboxamide | C5 | Methoxy (stronger electron-donating) | Significantly decreased binding affinity and cooperativity | CB1 Receptor | acs.org |

| Indole-curcumin | - | Methoxy | Potent anticancer activity | GSK-3β, EGFR | nih.gov |

| Indole derivative | - | - | Potent dual inhibition | Bcl-2, Mcl-1 | researchgate.net |

Conformational Requirements for Specific Molecular Interactions

The three-dimensional conformation of indole derivatives is a key determinant of their interaction with biological targets. The flexibility or rigidity of the molecule, particularly of its side chains, dictates how well it can fit into a binding pocket. The indole ring itself provides a planar structure that can engage in π-stacking interactions with aromatic residues in a protein's active site. researchgate.netevitachem.com

For serotonin (B10506) (3-(2-aminoethyl)-1H-indol-5-ol), the conformation of the ethylamino side chain is crucial for its biological function. researchgate.net The gauche-gauche conformation of this side chain is a key feature of its molecular structure. researchgate.net The flexibility of this side chain allows it to adopt different orientations, which can influence its binding to various serotonin receptors. smolecule.com

In the case of indole-2-carboxamide allosteric modulators of the CB1 receptor, the length and nature of the linker between the amide bond and a phenyl ring were found to be critical. An ethylene (B1197577) linker was essential, and shortening or elongating it abolished the allosteric effects. acs.org This highlights the precise spatial arrangement required for effective molecular interaction.

Influence of the Indole Ring System on Binding Profiles

The indole ring system is a privileged scaffold in drug discovery due to its ability to participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. researchgate.netresearchgate.net These interactions are fundamental to the binding of indole derivatives to a wide range of biological targets. researchgate.netresearchgate.net

The indole nucleus is a common feature in molecules targeting a variety of receptors and enzymes, underscoring its versatility. rjpn.orgnih.gov Its ability to mimic the structure of peptides and bind reversibly to proteins makes it a valuable component in the design of new therapeutic agents. researchgate.net

The Role of the 3-(2-aminoethyl) Side Chain in Molecular Docking and Interactions

The 3-(2-aminoethyl) side chain, a defining feature of compounds like serotonin and the subject compound 3-(2-aminoethyl)-1H-indol-2-ol, plays a critical role in molecular recognition and binding. This side chain introduces a basic amino group and a flexible two-carbon linker, which significantly influences the molecule's interaction with its biological targets.

The primary amino group can act as a hydrogen bond donor and can also be protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's binding site. evitachem.comsolubilityofthings.com The flexibility of the ethyl linker allows the amino group to position itself optimally for these interactions. evitachem.com

In molecular docking studies of serotonin derivatives, the aminoethyl side chain is consistently shown to be a key pharmacophoric feature. For example, in the context of serotonin receptors, this side chain is believed to interact with specific residues that are crucial for receptor activation. smolecule.com The presence of this side chain is also important for the solubility of these compounds in polar solvents, which is a key factor for their bioavailability. solubilityofthings.comsolubilityofthings.com

Stereochemical Aspects and Their Impact on Molecular Interactions

While this compound itself is not chiral, the introduction of substituents on the indole ring or the side chain can create stereocenters. The stereochemistry of a molecule can have a profound impact on its interaction with chiral biological macromolecules like proteins and receptors.

For indole-2-carboxamide modulators of the CB1 receptor, while the primary focus has been on substitutions, the potential for stereoisomers exists with certain modifications. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer being active while the other is inactive or even produces adverse effects. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a precise fit into a binding site, while the other enantiomer cannot bind effectively. acs.org

Protein Binding Studies with Indole-2-ol Derivatives (e.g., binding to model proteins like tyrosinase)

Indole derivatives have been extensively studied as inhibitors of various enzymes, including tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.comnih.gov These studies provide valuable insights into the protein binding interactions of the indole scaffold.

Several indole derivatives have been identified as potent tyrosinase inhibitors. nih.govrsc.org For example, indole-3-carbaldehyde and tryptophol (B1683683) (indole-3-ethanol) have shown significant tyrosinase inhibition. mdpi.com The inhibitory mechanism often involves the indole scaffold binding to the active site of the enzyme, which contains copper ions. The interactions can include coordination with the copper ions and hydrogen bonding with amino acid residues in the active site. mdpi.comnih.gov

A study on indole-thiourea derivatives revealed that these compounds act as competitive inhibitors of tyrosinase. nih.gov Molecular docking studies showed that the thiourea (B124793) group could chelate the copper ions in the active site, while the indole moiety formed hydrophobic and hydrogen bonding interactions with surrounding residues. mdpi.comnih.gov One such derivative, compound 4b , exhibited an IC50 of 5.9 ± 2.47 μM, outperforming the standard inhibitor kojic acid. nih.gov

The following table presents data on the tyrosinase inhibitory activity of selected indole derivatives.

| Compound | Structure | IC50 (μM) | Inhibition Type | Reference |

| Kojic Acid (Reference) | 16.4 ± 3.53 | Competitive | nih.gov | |

| Indole-thiourea derivative 4b | 5.9 ± 2.47 | Competitive | nih.gov | |

| 7,3',4'-trihydroxyisoflavone | 5.23 ± 0.6 | - | nih.gov | |

| 6,7,4'-trihydroxyisoflavone | 9.2 | Competitive | nih.gov |

These studies collectively highlight that the indole-2-ol scaffold and its derivatives are a rich source of biologically active molecules. The specific biological effects are intricately linked to the substitution patterns on the indole ring and the conformation of its side chains, which together dictate the molecular recognition and binding to protein targets.

Design and Synthesis of Novel Indole 2 Ol Derivatives and Analogues for Research Applications

Rational Design Principles for Modifying the Indole-2-ol Scaffold

The rational design of novel derivatives based on the 3-(2-aminoethyl)indolin-2-one scaffold focuses on systematic modifications at several key positions to optimize biological activity, selectivity, and pharmacokinetic properties. The primary points of modification include the oxindole (B195798) nitrogen (N1), the C3 position of the heterocyclic ring, and the C4-C7 positions of the fused benzene (B151609) ring. nih.govnih.gov

Structure-activity relationship (SAR) studies guide these modifications. For instance, introducing less polar functional groups on the benzene ring or the N1 position has been shown to positively influence the neuroprotective potency of some 3-substituted oxindoles. nih.gov Conversely, the addition of electron-withdrawing groups to the phenyl ring can enhance anticonvulsant activity. sci-hub.se

The C3 position is of particular interest as it allows for the creation of a quaternary stereocenter, adding three-dimensional complexity to the molecule. The 3-(2-aminoethyl) side chain itself offers multiple points for modification, such as N-acylation or N-alkylation, which can significantly alter the compound's interaction with target proteins. nih.gov The overarching goal of these design principles is to fine-tune the molecule's properties to achieve a desired biological effect, whether it be for inhibiting a specific enzyme or modulating a receptor. acs.orgacs.org

Synthesis of Substituted 3-(2-aminoethyl)-1H-indol-2-ol Derivatives

The synthesis of derivatives of this compound is primarily approached through the synthesis of its stable tautomer, 3-(2-aminoethyl)indolin-2-one. A key strategy involves the oxidative rearrangement of tryptamine (B22526) or tryptophan derivatives. nih.gov

In one reported approach, various N-protected tryptamines (e.g., N-Boc, N-Cbz, N-benzoyl) are treated with reagents like N-Bromosuccinimide (NBS) to induce cyclization and oxidation, yielding the corresponding 3-(2-aminoethyl)indolin-2-one derivatives. nih.gov This method allows for the introduction of diverse substituents on the aminoethyl side chain. The table below summarizes the synthesis of several such derivatives and their activity as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune escape. nih.gov

| Compound ID | Starting Material | R Group (N-Protection) | Yield (%) | IDO1 Inhibition IC₅₀ (µM) |

| 3 | L-Tryptophan | Cbz | 58 | 0.62 |

| 4 | L-Tryptophan | Boc | 65 | 1.1 |

| 5 | Tryptamine | Benzoyl | 62 | 0.89 |

| 6 | Tryptamine | Acetyl | 71 | 0.19 |

| 7 | Tryptamine | Cbz | 68 | 0.52 |

| Data sourced from Kumar et al. (2018). nih.gov |

Other general synthetic routes to access 3,3-disubstituted oxindoles include the catalytic asymmetric conjugate addition of 3-substituted oxindoles to electrophiles like nitroolefins, which can create complex structures with high stereocontrol. cas.cn The enantioselective addition of nucleophiles to isatin (B1672199) imines is another powerful method for generating chiral 3-amino-2-oxindoles, highlighting the versatility of synthetic approaches to this scaffold. beilstein-journals.org

Combinatorial Chemistry and High-Throughput Synthesis of Indole (B1671886) Libraries

The oxindole scaffold is exceptionally well-suited for combinatorial chemistry, a technique used to rapidly generate large numbers of diverse compounds. researchgate.netrsc.org This approach, coupled with high-throughput screening (HTS), dramatically accelerates the discovery of new biologically active molecules. combichemistry.comresearchgate.net

A prominent strategy for building oxindole-based libraries is DNA-encoded library technology (DELT). rsc.org In this method, a unique DNA sequence is attached to each chemical building block. Through a series of split-and-pool synthesis steps, vast libraries containing billions of unique oxindole derivatives can be constructed, with each final compound tagged by a specific DNA barcode that records its synthetic history. rsc.org The process often begins with a collection of isatin precursors that are diversified at various positions through robust, on-DNA compatible chemical reactions. rsc.org

These libraries are then screened against protein targets of interest. The combination of combinatorial synthesis and HTS allows for the efficient exploration of a vast chemical space around the oxindole core, leading to the identification of novel hit compounds that can serve as starting points for drug discovery programs. rsc.orgnih.gov

| Library Synthesis Technique | Core Scaffold | Key Features | Application |

| DNA-Encoded Library Technology (DELT) | Oxindole / Isatin | Billions of compounds, DNA barcode for each molecule, on-DNA compatible reactions (e.g., cycloadditions, condensations). rsc.orgrsc.org | Rapid hit identification for multiple protein targets. rsc.org |

| Solid-Phase Synthesis | 3-Iodoindoles | Palladium-catalyzed couplings (Sonogashira, Suzuki) on a resin support to build diversity. acs.org | Generation of highly substituted indole libraries for screening. acs.org |

| Solution-Phase Parallel Synthesis | Isatins, α-amino acids | Sequential reactions in multi-well plates to create arrays of related products. sci-hub.se | Focused library generation for SAR studies. sci-hub.se |

Bioisosteric Replacements and Their Impact on Molecular Recognition Properties

Bioisosterism—the strategy of replacing a functional group in a molecule with another group of similar size, shape, and electronic properties—is a cornerstone of modern medicinal chemistry used to optimize lead compounds. researchgate.net The oxindole scaffold and its derivatives are frequently subjects of this strategy to enhance potency, selectivity, and pharmacokinetic profiles. ucl.ac.beresearchgate.net

The oxindole core itself is sometimes employed as a bioisostere for other chemical groups. For example, it can serve as a more stable replacement for phenol (B47542) or catechol moieties, which are often prone to metabolic oxidation. ucl.ac.be This substitution can overcome poor pharmacokinetic characteristics while maintaining key binding interactions. ucl.ac.be

Advanced Research Applications of Indole 2 Ol Chemistry

Indole-2-ol Derivatives as Key Chemical Building Blocks in Organic Synthesis

Derivatives of 1H-indole-2-ol serve as versatile intermediates in the field of organic synthesis. ontosight.ai The inherent reactivity of the indole-2-ol nucleus, characterized by a hydroxyl group at the 2-position of the indole (B1671886) ring, allows for a variety of chemical transformations. ontosight.ai This reactivity, combined with the planar, aromatic system of the indole ring, makes these compounds valuable starting materials or building blocks for constructing more complex molecular architectures. ontosight.ai

Synthetic methodologies often involve the cyclization of suitable precursors or the condensation of aniline (B41778) derivatives with carbonyl compounds to generate the indole-2-ol core. ontosight.ai These methods can be adapted to produce a wide array of substituted indoles, thereby expanding their utility in synthetic chemistry. ontosight.ai For instance, 3-hydro-indole-2-alcohol compounds have been utilized as precursors in fluorination and oxidation reactions to synthesize 3-fluoro-indole-2-carbonyl compounds, which are important intermediates in organic synthesis. google.com

A notable application is in the synthesis of complex natural products and their analogues. The cyclopenta[b]indole-2-one framework, which is closely related to indole-2-ol, has been synthesized and employed in the total synthesis of cyanobacterial pigments like scytonemin. chalmers.se This underscores the role of indole-2-ol type structures as crucial components for accessing biologically relevant molecules. chalmers.se

Application in Material Science and Advanced Chemical Technologies

The unique chemical properties of indole-2-ol derivatives also lend themselves to applications in material science. While direct applications of 3-(2-aminoethyl)-1H-indol-2-ol in this field are not extensively documented, the broader class of indole compounds is utilized in the synthesis of dyes and agrochemicals. ontosight.ai

The potential for these compounds in advanced chemical technologies can be inferred from studies on related structures. For example, derivatives such as 4-[2-(Dipropylamino) ethyl]-1, 3-Dihydro-2H-indole-2-ol hydrochloride, a component of Ropinirole HCl, have been investigated in the context of nanostructured lipid carriers for drug delivery systems. semanticscholar.orgtpnsindia.org These nano-carriers are designed to improve the therapeutic efficacy of drugs, showcasing a potential avenue for the application of indole-2-ol derivatives in advanced medical technologies. semanticscholar.org The development of such delivery systems highlights the adaptability of the indole scaffold for creating novel materials with specific functionalities. tpnsindia.org

Development of Chemical Probes and Tools for Mechanistic Biological Studies

The intrinsic biological relevance of the indole nucleus, present in key biomolecules like the amino acid tryptophan, makes indole derivatives attractive candidates for the development of chemical probes. These tools are instrumental in elucidating complex biological processes at a molecular level.

While specific probes based on this compound are not prominently featured in the literature, the general principle of using indole derivatives to interact with biological systems is well-established. ontosight.ai These compounds can bind to proteins or interfere with metabolic pathways, and this interactive capability can be harnessed to design probes that report on specific biological events. ontosight.ai For instance, the development of kinase inhibitors from the 3-alkenyl-cyclopenta[b]indole-2-one skeleton, a related structure, for studying melanoma targets demonstrates the potential of this class of compounds in creating tools for mechanistic investigations in cancer biology. chalmers.se

Role as Precursors in the Synthesis of Other Bioactive Scaffolds

One of the most significant applications of indole-2-ol derivatives is their role as precursors in the synthesis of a diverse range of bioactive scaffolds. ontosight.ai The indole-2-ol core can be chemically modified to produce molecules with a wide spectrum of biological activities, including antimicrobial, antifungal, and antioxidant properties. ontosight.ai

A key example is the synthesis of triazole compounds that modulate the activity of Hsp90, a chaperone protein implicated in cancer. google.com In one patented synthetic route, indole-2-ol is used as a reactant to produce a more complex molecule, highlighting its utility as a foundational element for building potential therapeutic agents. google.com

Conclusion and Future Research Directions in Indole 2 Ol Chemistry

Summary of Current Research and Advancements for 3-(2-aminoethyl)-1H-indol-2-ol

Direct and extensive research specifically focused on this compound is notably scarce in the current scientific literature. The majority of research on related structures has centered on its isomers where the hydroxyl group is located on the benzene (B151609) ring, such as the well-known neurotransmitter serotonin (B10506), which is 3-(2-aminoethyl)-1H-indol-5-ol. scbt.comsolubilityofthings.com However, the foundational principles of indole (B1671886) synthesis and functionalization, along with studies into related indole-2-ol and 2-oxindole systems, provide a framework for understanding the potential chemistry of this compound.

A critical aspect of indole-2-ol chemistry is the tautomeric equilibrium between the enol form (indole-2-ol) and the keto form (2-oxindole). For this compound, this equilibrium would be with 3-(2-aminoethyl)indolin-2-one. nih.gov The position of this equilibrium is highly dependent on the solvent and the nature of other substituents on the indole ring. chimia.chresearchgate.net

While specific synthetic routes for this compound are not well-documented, general methods for the synthesis of 2-substituted and 3-substituted indoles can be considered. A potential, though unconfirmed, synthetic strategy could involve the cyclization of appropriately substituted phenylhydrazones, a variation of the classic Fischer indole synthesis. bhu.ac.in Another approach could be the introduction of an aminoethyl group at the 3-position of a pre-formed indole-2-ol scaffold. However, the reactivity of the indole-2-ol system presents significant challenges in regioselectivity.

Research on related compounds, such as esters of 3-(2-aminoethyl)-1H-indole-2-acetic acid, has been reported, indicating that functionalization at the 2 and 3 positions of the indole nucleus is achievable. researchgate.net These studies often involve multi-step syntheses starting from simpler indole derivatives. researchgate.net

Remaining Challenges and Open Questions in the Field

The study of this compound and its derivatives is beset with several challenges that are characteristic of indole-2-ol chemistry in general.

Control of Tautomerism: The primary challenge is the control and separation of the indole-2-ol and 2-oxindole tautomers. The biological activity and chemical reactivity of each tautomer are expected to be distinct, making it crucial to develop methods to selectively synthesize or isolate one form.

Regioselective Synthesis: The development of a direct and high-yielding synthesis for this compound remains an open question. Established indole syntheses may not be directly applicable or could lead to a mixture of products. core.ac.uk The presence of three reactive sites—the N-H of the indole, the amino group of the side chain, and the potential for substitution on the benzene ring—complicates synthetic design.

Stability and Characterization: Indole-2-ols can be unstable and prone to oxidation or rearrangement, making their isolation and characterization difficult. metu.edu.tr The development of robust analytical methods to characterize these compounds and their tautomeric forms is essential for advancing the field.

Biological Activity: The biological role, if any, of this compound is completely unknown. Given the significant biological activities of its isomers like serotonin, investigating the potential pharmacological profile of this compound is a key area for future research.

Emerging Methodologies and Prospective Avenues for Future Research

Despite the challenges, several emerging methodologies in organic synthesis and chemical biology offer promising avenues for future research into this compound.

Advanced Catalysis: The use of transition-metal catalysis, particularly with palladium and gold, has revolutionized indole synthesis and functionalization. acs.orgbeilstein-journals.org These methods could potentially be adapted to develop more efficient and selective syntheses of this compound. Organocatalysis also presents a powerful tool for the construction of complex heterocyclic systems and could be explored for the asymmetric synthesis of this compound. rsc.org

Computational Chemistry: In silico studies, such as density functional theory (DFT) calculations, can provide valuable insights into the relative stabilities of the tautomers of this compound in different environments. researchgate.net These computational predictions can guide the design of experiments for their synthesis and isolation.

Chemical Biology Approaches: Once synthesized, the use of chemical probes and activity-based protein profiling could be employed to investigate the potential biological targets and pathways modulated by this compound. This could uncover novel biological functions for this understudied molecule.

Flow Chemistry: The inherent instability of some indole derivatives can be mitigated through the use of flow chemistry. This technology allows for the rapid synthesis and in-situ use of reactive intermediates, which could be beneficial for the preparation and subsequent reactions of this compound.

Q & A

Q. What are the common synthetic routes for 3-(2-aminoethyl)-1H-indol-2-ol, and what catalysts are typically employed?

The synthesis of this compound often involves coupling reactions or cycloaddition strategies. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous indole derivatives, using CuI as a catalyst and PEG-400:DMF solvent systems to enhance reaction efficiency . Additionally, acid-catalyzed methods, such as p-toluenesulfonic acid (p-TSA), are effective for constructing indole cores via condensation or cyclization reactions . Optimization of solvent polarity and catalyst loading (e.g., 10–20 mol% CuI) is critical for improving yields.

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Structural elucidation relies on multi-nuclear NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR peaks between δ 3.2–4.6 ppm typically indicate the aminoethyl side chain, while indole protons resonate at δ 6.6–8.6 ppm . FT-IR confirms functional groups (e.g., N-H stretches at ~3400 cm⁻¹). HRMS provides exact mass verification (e.g., [M+H]⁺ at m/z 335.1512 for related compounds) . Cross-validation with computational models (e.g., DFT) ensures accuracy .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Toxicity studies on similar compounds report acute LD₅₀ values (e.g., 320 mg/kg in mice via intraperitoneal injection) and reproductive risks (e.g., TDLo = 25 mg/kg in rats) . Researchers should use personal protective equipment (PPE), including nitrile gloves and fume hoods, and adhere to waste disposal protocols. Stability under varying pH and temperature conditions should be monitored to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound synthesis?

Yield optimization requires systematic variation of parameters:

- Catalyst selection : p-TSA increases reaction rates in indole condensations compared to Lewis acids .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility, while PEG-400 reduces side reactions .

- Temperature control : Reactions at 60–80°C balance kinetic efficiency and thermal decomposition risks.

- Purification : Recrystallization in hot ethyl acetate improves purity . Parallel screening using design-of-experiment (DoE) methodologies can identify optimal conditions.

Q. What strategies are effective in resolving contradictions between experimental spectroscopic data and computational predictions?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or IR vibrational modes) can arise from solvent effects or conformational flexibility. Strategies include:

- Solvent modeling : Explicit solvent DFT calculations improve NMR shift predictions .

- Conformational averaging : Boltzmann-weighted spectra account for rotamer populations .

- Hybrid methods : Combining experimental FT-Raman with computational normal mode analysis resolves ambiguities in vibrational assignments .

Q. How does the electronic structure of this compound influence its reactivity in subsequent chemical modifications?

The indole core’s electron-rich π-system directs electrophilic substitutions (e.g., nitration at C5). The aminoethyl side chain’s basicity (pKₐ ~10) facilitates protonation under acidic conditions, altering reactivity. Computational studies (e.g., HOMO-LUMO analysis) reveal nucleophilic sites for alkylation or acylation . For example, the C2-hydroxyl group can participate in hydrogen bonding, affecting catalytic activity in metal complexes .

Q. What are the critical considerations in designing stability studies for this compound under various pH and temperature conditions?

Stability studies should assess:

- pH dependence : Hydrolysis of the aminoethyl group occurs at extremes (pH < 3 or > 11), monitored via HPLC .

- Thermal degradation : Accelerated aging at 40–60°C identifies decomposition pathways (e.g., oxidation to indole-2,3-dione) .

- Light sensitivity : UV-Vis spectroscopy detects photodegradation products.

- Storage : Lyophilization and storage at –20°C under argon minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.